Cyclobutane-1,3-diamine dihydrochloride

Description

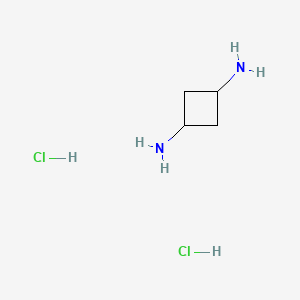

Cyclobutane-1,3-diamine dihydrochloride (CAS: 1314772-13-8) is an alicyclic diamine salt with a strained four-membered cyclobutane ring. Its molecular formula is C₄H₁₂Cl₂N₂, and it exists as a mixture of diastereomers (e.g., trans and cis configurations) . The compound is primarily used in pharmaceutical research as a rigid scaffold for drug design, leveraging its conformational constraints to enhance binding specificity . Its dihydrochloride form improves aqueous solubility, making it suitable for biological applications .

Properties

IUPAC Name |

cyclobutane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDYWFYSNPVRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314772-13-8, 1523571-90-5 | |

| Record name | cyclobutane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Cyclobutane-1,3-diamine dihydrochloride | 1314772-13-8 | C₄H₁₂Cl₂N₂ | 179.06 | Four-membered ring, diastereomers, diamine |

| Cyclopentane-1,3-diamine dihydrochloride | 1955505-49-3 | C₅H₁₃ClN₂ | 136.62 | Five-membered ring, less ring strain |

| 3,3-Dimethylcyclobutan-1-amine hydrochloride | 1284247-23-9 | C₆H₁₄ClN | 135.64 | Methyl substituents, monoamine |

| cis-1-Methylthis compound | N/A | C₅H₁₄Cl₂N₂ | ~185.1 (estimated) | Methyl group at C1, cis configuration |

| Propane-1,3-diamine dihydrochloride | 10517-44-9 | C₃H₁₂Cl₂N₂ | 159.04 | Linear chain, flexible diamine |

Key Observations :

- Ring Strain : Cyclobutane derivatives exhibit higher ring strain compared to cyclopentane analogs, influencing reactivity and stability. For example, this compound is more prone to ring-opening reactions in synthesis .

- Stereochemistry : Diastereomers (trans vs. cis) of this compound show distinct physicochemical behaviors. The trans isomer (CAS 1523571-17-6) was discontinued due to synthesis challenges, while the rel-(1r,3r) diastereomer remains available .

- Substituent Effects : Methyl groups (e.g., in 3,3-dimethylcyclobutan-1-amine hydrochloride) increase hydrophobicity, reducing solubility but enhancing membrane permeability .

Q & A

Q. What are the recommended synthetic routes for Cyclobutane-1,3-diamine dihydrochloride, and how can reaction conditions be optimized?

this compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Protection/Deprotection Strategies : Using tert-butyl groups to protect amine functionalities during intermediate synthesis, followed by HCl-mediated deprotection to yield the dihydrochloride salt .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization, as demonstrated in analogous diamine syntheses .

- Purification : Recrystallization or column chromatography to enhance purity. Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) improves yield. For example, anhydrous conditions and controlled pH (acidic for hydrochloride salt formation) are critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm structural integrity and assess stereochemistry (e.g., H and C NMR) .

- LC-MS/HPLC : For purity assessment and quantification of impurities .

- X-ray Crystallography : Resolves absolute configuration and molecular packing, though limited by crystal formation challenges .

- Elemental Analysis : Validates molecular formula consistency .

Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?

The dihydrochloride form improves:

- Solubility : Enhanced aqueous solubility facilitates in vitro assays (e.g., enzyme inhibition studies) .

- Stability : Reduced hygroscopicity compared to freebase amines, minimizing degradation during storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Discrepancies may arise from:

- Stereochemical Variations : Cis/trans isomerism (e.g., cyclopentane analogs in ) can drastically alter bioactivity. Use chiral HPLC or NMR to confirm stereochemistry .

- Assay Conditions : Standardize buffer pH, temperature, and cell lines to ensure reproducibility.

- Computational Modeling : Molecular docking or MD simulations to predict binding affinities and rationalize experimental outcomes .

Q. What strategies are used to study the stereochemical influence of the cyclobutane ring on reactivity?

- Chiral Resolution : Enzymatic or chemical methods to separate enantiomers, followed by kinetic studies .

- Ring-Strain Analysis : Compare reaction rates with less strained analogs (e.g., cyclohexane derivatives) to quantify strain effects on nucleophilic substitution or cycloaddition reactions .

Q. How can computational methods aid in designing derivatives with targeted biological activity?

- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity, ring strain) with activity data to predict optimized structures .

- DFT Calculations : Evaluate transition-state energetics for reactions like ring-opening or enzyme inhibition .

Methodological Challenges and Solutions

Q. How should researchers design stability studies for this compound under varying conditions?

- Accelerated Degradation Tests : Expose the compound to elevated temperatures, humidity, and UV light, monitoring degradation via HPLC .

- pH-Dependent Stability : Assess solubility and decomposition kinetics in buffers ranging from pH 2–8 .

Q. What systematic approaches troubleshoot inconsistent reaction yields in derivative synthesis?

- Design of Experiments (DoE) : Screen variables (e.g., catalyst loading, solvent) to identify critical factors .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.